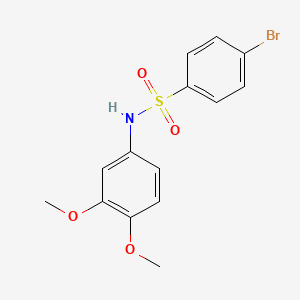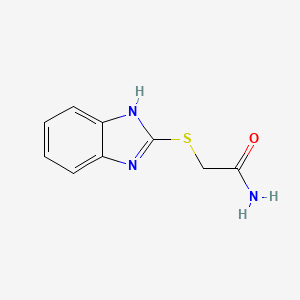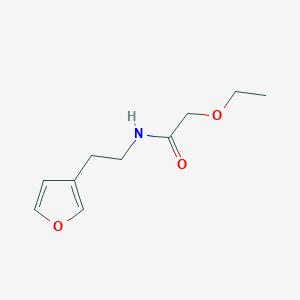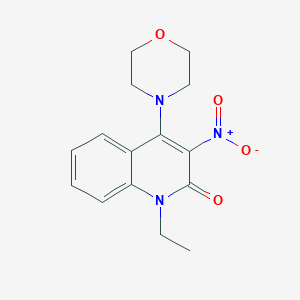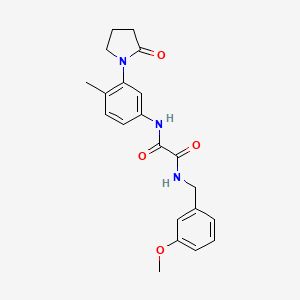
N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPO is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and proliferation of cancer cells, making MPO a promising candidate for cancer therapy.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves the reaction of 3-methoxybenzaldehyde with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline to form the intermediate Schiff base, which is then reacted with oxalic acid to form the final product.
Starting Materials
3-methoxybenzaldehyde, 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline, oxalic acid
Reaction
Step 1: React 3-methoxybenzaldehyde with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in ethanol to form the Schiff base intermediate., Step 2: Isolate the Schiff base intermediate by filtration and washing with ethanol., Step 3: React the Schiff base intermediate with oxalic acid in ethanol under reflux to form N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide., Step 4: Isolate the final product by filtration and washing with ethanol.
作用機序
N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide works by disrupting the interaction between c-Myc and Max, which is critical for the transcriptional activity of c-Myc. This disruption leads to a decrease in the expression of c-Myc target genes, which are involved in cell proliferation and survival. The inhibition of c-Myc activity by N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide results in the induction of apoptosis and cell cycle arrest in cancer cells.
生化学的および生理学的効果
N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been shown to have a selective inhibitory effect on c-Myc activity, with no significant effects on other transcription factors. This selectivity is important for minimizing off-target effects and reducing toxicity. N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of using N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments is its selectivity for c-Myc, which allows for the specific targeting of cancer cells. However, one limitation is the potential for resistance to develop over time, as is the case with many cancer therapies. Additionally, N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may not be effective for all types of cancer, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for the research and development of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent analogs of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide with improved pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in combination with other cancer therapies, as well as its potential for use in personalized medicine.
科学的研究の応用
N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In vivo studies using mouse models have also demonstrated the efficacy of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in reducing tumor growth.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-8-9-16(12-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(11-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSNDYCBJXMMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)
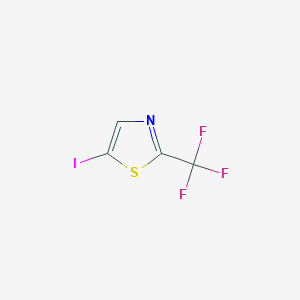
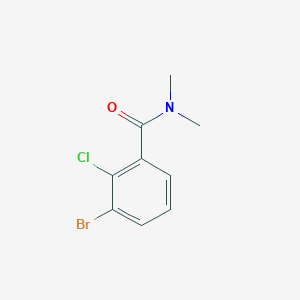
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
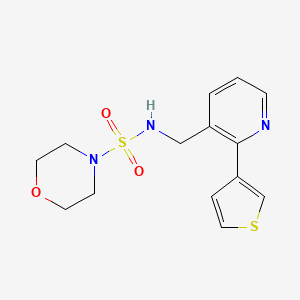
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)
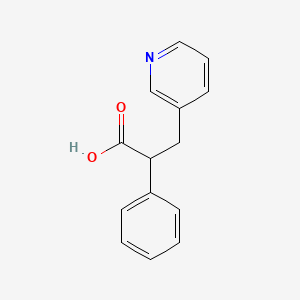
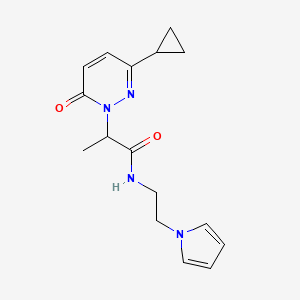
![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)
